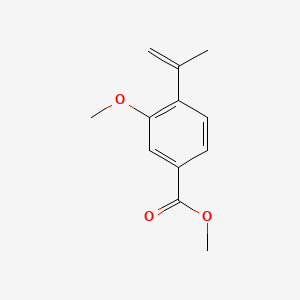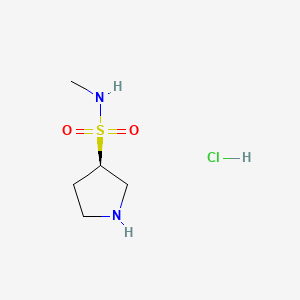![molecular formula C7H13NO B13459751 {2-Azaspiro[3.3]heptan-1-yl}methanol CAS No. 1934686-35-7](/img/structure/B13459751.png)
{2-Azaspiro[3.3]heptan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-Azaspiro[3.3]heptan-1-yl}methanol is a spirocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. The unique structure of this compound, characterized by a spiro junction between a seven-membered azaspiro ring and a methanol group, makes it a valuable scaffold for the development of novel therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-Azaspiro[3.3]heptan-1-yl}methanol typically involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines. This three-step procedure proceeds efficiently with yields up to 90% and diastereoselectivity values up to 98:2 . The reaction conditions often involve the use of chloroform, triethylamine, and mesyl chloride at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of related spirocyclic compounds often involves cyclization reactions under basic conditions followed by deprotection steps. These processes are optimized for high yield and purity, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
{2-Azaspiro[3.3]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications in drug discovery and development .
Aplicaciones Científicas De Investigación
{2-Azaspiro[3.3]heptan-1-yl}methanol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of {2-Azaspiro[3.3]heptan-1-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A structural analogue with an oxygen atom in the spiro ring, used as a surrogate for morpholine in drug design.
1-Substituted 2-Azaspiro[3.3]heptanes: Compounds with various substituents on the spiro ring, explored for their potential in drug discovery.
Uniqueness
{2-Azaspiro[3.3]heptan-1-yl}methanol is unique due to its specific spirocyclic structure, which provides distinct physicochemical properties and biological activities. Its ability to serve as a versatile scaffold for the development of novel therapeutic agents sets it apart from other similar compounds .
Propiedades
Número CAS |
1934686-35-7 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-azaspiro[3.3]heptan-3-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-4-6-7(5-8-6)2-1-3-7/h6,8-9H,1-5H2 |
Clave InChI |
QCUYFULOPBGVDP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CNC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459675.png)
![1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride](/img/structure/B13459679.png)
![[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)

amine hydrochloride](/img/structure/B13459728.png)


![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)





![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)
